SLR080811 HCl
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Overview
Description
SLR080811 is a SphK inhibitor. Sphingosine-1-phosphate (S1P) is a ubiquitous, endogenous small molecule that is synthesized by two isoforms of sphingosine kinase (SphK1 and 2). Intervention of the S1P signaling pathway has attracted significant attention because alteration of S1P levels is linked to several disease states including cancer, fibrosis, and sickle cell disease.
Scientific Research Applications
Research Fields and Applications
Human-Computer Interaction Technologies : A study on vision-based gesture recognition techniques in Human-Computer Interaction (HCI) technologies highlights the integration of human gestures for communication and expression in computing devices (Al-Shamayleh et al., 2018).
Pharmaceuticals and Drug Delivery Systems : Research on nanostructured lipid carriers (NLC) for oral administration in pediatric therapy discusses innovative drug delivery systems, focusing on improved therapeutic efficacy (Cirri et al., 2018).
Climate and Environmental Studies : A study involving satellite laser ranging (SLR) observations contributes to understanding Earth's time-variable gravity field and its implications for climate and environmental changes (Loomis et al., 2019).
Biomedical Research : Investigations into the SLC4 family of bicarbonate transporters provide insights into acid-base homeostasis and related health conditions (Romero et al., 2013).
Natural Compounds and Drug Discovery : A study presents a green protocol for the discovery of new natural molecules, with a case study on ginsenosides from Panax ginseng, relevant to cardiovascular disease medicine (Qiu et al., 2015).
Properties
CAS No. |
1449768-36-8 |
---|---|
Molecular Formula |
C21H31N5O |
Molecular Weight |
369.50374 |
IUPAC Name |
(R)-2-(3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide hydrochloride |
InChI |
InChI=1S/C21H31N5O.ClH/c1-2-3-4-5-6-7-9-16-11-13-17(14-12-16)19-24-20(27-25-19)18-10-8-15-26(18)21(22)23;/h11-14,18H,2-10,15H2,1H3,(H3,22,23);1H/t18-;/m1./s1 |
InChI Key |
SHNUYJZAJHWURD-GMUIIQOCSA-N |
SMILES |
N=C(N1[C@@H](C2=NC(C3=CC=C(CCCCCCCC)C=C3)=NO2)CCC1)N.[H]Cl |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SLR080811; SLR080811; SLR 080811. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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